molecular formula C26H30O2S2 B14247495 1,1'-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) CAS No. 189028-75-9

1,1'-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one)

Cat. No.: B14247495
CAS No.: 189028-75-9
M. Wt: 438.6 g/mol
InChI Key: ZUOQPGWMMSCEEO-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) is a complex organic compound characterized by the presence of disulfide and enone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) typically involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiol groups.

    Substitution: The enone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the enone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar in structure but lacks the disulfide bond.

    1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfide bond but differs in the overall structure.

Properties

CAS No.

189028-75-9

Molecular Formula

C26H30O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

1-[(4,4-dimethyl-3-oxo-1-phenylpent-1-enyl)disulfanyl]-4,4-dimethyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C26H30O2S2/c1-25(2,3)23(27)17-21(19-13-9-7-10-14-19)29-30-22(18-24(28)26(4,5)6)20-15-11-8-12-16-20/h7-18H,1-6H3

InChI Key

ZUOQPGWMMSCEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CC=C1)SSC(=CC(=O)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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